molecular formula C21H21N3O3S B11010641 4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11010641
M. Wt: 395.5 g/mol
InChI Key: CRVDTFHYWQPNPX-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinoline-2,4-diones, which exhibit unique chemical properties and biological activities . Quinoline-2,4-diones are characterized by their tautomeric forms, with different resonance structures involving the carbonyl groups and nitrogen atoms in the quinoline moiety . The compound’s systematic name is quite a mouthful, but let’s break it down:

    4-Ethyl: Indicates the presence of an ethyl group (CH₂CH₃) attached to the quinazoline ring.

    N-[3-(methylsulfanyl)phenyl]: Refers to a phenyl group substituted with a methylthio (methylsulfanyl) group at the third position.

    1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline: Describes the fused pyrroloquinazoline ring system with two ketone (dioxo) groups.

    3a(1H)-carboxamide: Indicates the presence of a carboxamide group at the 3a position.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could convert the sulfide group to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic aromatic substitution (S_NAr) reactions could occur at the phenyl ring.

Major products formed during these reactions would involve modifications of the ethyl, phenyl, and quinazoline moieties.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: It might exhibit pharmacological activities due to its structural features. Researchers could explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

    Chemistry: The compound could serve as a building block for designing novel heterocyclic compounds.

    Industry: Its synthesis and derivatives may find applications in materials science or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Researchers would investigate its interactions with molecular targets, signaling pathways, and cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, properties, and activities with other quinoline derivatives. Highlighting its uniqueness would involve assessing its distinct features compared to known analogs.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

4-ethyl-N-(3-methylsulfanylphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-3-23-19(26)16-9-4-5-10-17(16)24-18(25)11-12-21(23,24)20(27)22-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,22,27)

InChI Key

CRVDTFHYWQPNPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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